molecular formula C11H13NO2 B15208161 (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone CAS No. 82071-15-6

(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone

Cat. No.: B15208161
CAS No.: 82071-15-6
M. Wt: 191.23 g/mol
InChI Key: OVSHUBIGPLREMX-CMDGGOBGSA-N
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Description

(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone is an organic compound that features a furan ring and a pyrrolidine ring connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of 1,4-diamines with aldehydes or ketones under reductive amination conditions.

    Coupling of the Rings: The furan and pyrrolidine rings are then coupled through a condensation reaction with ethanone, often using a base catalyst to facilitate the formation of the double bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan and pyrrolidine derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, leading to saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid and pyrrolidine-2-one derivatives, while reduction may produce saturated ethanone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(Furan-2-yl)-2-(1-pyrrolidin-2-ylidene)ethanone: Similar structure but lacks the methyl group on the pyrrolidine ring.

    (E)-1-(Thiophen-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone: Contains a thiophene ring instead of a furan ring.

    (E)-1-(Furan-2-yl)-2-(1-methylpiperidin-2-ylidene)ethanone: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone is unique due to the presence of both furan and pyrrolidine rings, which confer distinct chemical and biological properties. The methyl group on the pyrrolidine ring may also influence its reactivity and interactions with molecular targets.

Properties

CAS No.

82071-15-6

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(2E)-1-(furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone

InChI

InChI=1S/C11H13NO2/c1-12-6-2-4-9(12)8-10(13)11-5-3-7-14-11/h3,5,7-8H,2,4,6H2,1H3/b9-8+

InChI Key

OVSHUBIGPLREMX-CMDGGOBGSA-N

Isomeric SMILES

CN\1CCC/C1=C\C(=O)C2=CC=CO2

Canonical SMILES

CN1CCCC1=CC(=O)C2=CC=CO2

Origin of Product

United States

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